molecular formula C12H19ClN2O2S B7108279 N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine

N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine

Cat. No.: B7108279
M. Wt: 290.81 g/mol
InChI Key: VJNPXKDSUAESHH-UHFFFAOYSA-N
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Description

N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name

N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2S/c1-3-12(4-6-17-7-5-12)14-8-9-10(13)11(16-2)15-18-9/h14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNPXKDSUAESHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)NCC2=C(C(=NS2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine involves several stepsThe reaction conditions typically involve the use of organic solvents such as ethanol and catalysts like piperidine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. This interaction can result in various biological effects, such as antibacterial and anti-inflammatory actions .

Comparison with Similar Compounds

N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-4-ethyloxan-4-amine can be compared with other thiazole derivatives, such as:

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